

# Application Notes & Protocols: Nickel Dihydroxide in Non-Enzymatic Glucose Biosensors

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Compound of Interest		
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These application notes provide a comprehensive overview and detailed protocols for the utilization of **nickel dihydroxide** (Ni(OH)<sub>2</sub>) in the development of non-enzymatic glucose biosensors. The unique electrocatalytic properties of Ni(OH)<sub>2</sub> make it a promising material for stable, sensitive, and cost-effective glucose monitoring, which is critical in biomedical research and drug development.

### Introduction

Electrochemical glucose biosensors are vital tools for managing diabetes and are increasingly used in various research and clinical settings.[1] While traditional biosensors rely on the glucose oxidase enzyme, they can suffer from instability due to environmental factors like temperature and pH.[1][2] Non-enzymatic sensors utilizing nanomaterials such as **nickel dihydroxide** offer a robust alternative. Ni(OH)<sub>2</sub> facilitates the direct electro-oxidation of glucose, providing enhanced stability and reproducibility.[3] This document outlines the synthesis of Ni(OH)<sub>2</sub> nanomaterials, the fabrication of biosensor electrodes, and the electrochemical detection of glucose.

# **Principle of Operation**



The sensing mechanism of a Ni(OH)<sub>2</sub>-based non-enzymatic glucose sensor relies on the electrocatalytic oxidation of glucose on the surface of the modified electrode. In an alkaline medium, Ni(OH)<sub>2</sub> is oxidized to nickel oxyhydroxide (NiOOH). The NiOOH then acts as a strong oxidizing agent, directly oxidizing glucose to gluconolactone. This process involves the reduction of NiOOH back to Ni(OH)<sub>2</sub>, generating an electrical signal (current) that is proportional to the glucose concentration.

The key reactions at the electrode surface are:

- $Ni(OH)_2 + OH^- \rightarrow NiOOH + H_2O + e^-$
- NiOOH + Glucose → Ni(OH)<sub>2</sub> + Gluconolactone

# Performance of Ni(OH)<sub>2</sub>-Based Glucose Biosensors

The performance of glucose biosensors is characterized by several key parameters, including sensitivity, linear range, limit of detection (LOD), and response time. The following table summarizes the performance of various Ni(OH)<sub>2</sub>-based glucose biosensors from recent literature.



Electrode Compositio n	Linear Range	Sensitivity	Limit of Detection (LOD)	Response Time	Reference
Ni(OH) <sub>2</sub> /Nitro gen-Doped Carbon Foam	5 μM - 9.15 mM	Not Specified	0.8 μΜ	Not Specified	[4]
Ni(OH) <sub>2</sub> /Nick el- Dimethylglyo xime	10 μM - 8 mM	262.80 μA mM <sup>-1</sup> cm <sup>-2</sup>	3.3 μΜ	Not Specified	[5][6]
NiO/MoSe <sub>2</sub> /G CE	50 μM - 15.5 mM	Not Specified	0.6 μΜ	2 s	[7]
Single-Atom Pt/Ni(OH)2/N- Doped Graphene	0.01 mM - 2.18 mM	220.75 μA mM <sup>-1</sup> cm <sup>-2</sup>	Not Specified	~4.6 s	[2]

# **Experimental Protocols**

This section provides detailed methodologies for the synthesis of Ni(OH)<sub>2</sub> nanomaterials, fabrication of the sensing electrode, and the electrochemical measurement of glucose.

# Synthesis of $\alpha$ -Ni(OH)<sub>2</sub> Nanoflakes (Microwave-Assisted Method)

This protocol describes a rapid, microwave-assisted synthesis of  $\alpha$ -Ni(OH)<sub>2</sub> nanoflakes, which are well-suited for electrochemical applications due to their high surface area.[8]

#### Materials:

- Nickel acetate tetrahydrate (Ni(CH<sub>3</sub>COO)<sub>2</sub>·4H<sub>2</sub>O)
- Sodium hydroxide (NaOH)
- Ethanol



Acetic acid (catalytic amount)

#### Procedure:

- Prepare a solution of nickel acetate in ethanol.
- In a separate container, dissolve sodium hydroxide in ethanol.
- Add a catalytic amount of acetic acid to the nickel acetate solution. The acid assists in the formation of nanodimensional, mesoporous Ni(OH)<sub>2</sub> particles by controlling the rate of hydroxide formation.[9]
- Slowly add the sodium hydroxide solution to the nickel acetate solution while stirring.
- Place the resulting mixture in a microwave reactor.
- Heat the mixture at 80-150°C for approximately 10-30 minutes.[8]
- Allow the solution to cool to room temperature.
- Collect the resulting  $\alpha$ -Ni(OH)<sub>2</sub> nanoflake precipitate by centrifugation.
- Wash the precipitate multiple times with deionized water and ethanol to remove any unreacted precursors.
- Dry the final product in a vacuum oven.

### Fabrication of Ni(OH)<sub>2</sub> Modified Electrode

This protocol details the preparation of a glassy carbon electrode (GCE) modified with the synthesized Ni(OH)<sub>2</sub> nanomaterials.

#### Materials:

- Synthesized Ni(OH)<sub>2</sub> nanopowder
- Nafion solution (e.g., 5 wt%)
- Anhydrous ethanol



- Glassy Carbon Electrode (GCE)
- Alumina slurry for polishing

#### Procedure:

- Electrode Polishing: Polish the bare GCE with alumina slurry on a polishing cloth to a mirrorlike finish.
- Cleaning: Sonicate the polished GCE in deionized water and ethanol for 5 minutes each to remove any residual alumina particles.
- Drying: Dry the cleaned GCE under a stream of nitrogen.
- Catalyst Ink Preparation: Disperse a specific amount of the synthesized Ni(OH)<sub>2</sub> nanopowder (e.g., 10 mg) into a solvent mixture containing anhydrous ethanol and Nafion solution (e.g., 10 mL ethanol and 10 μL Nafion).[6]
- Sonication: Sonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.
- Electrode Modification: Carefully drop-cast a small, precise volume (e.g., 5-10  $\mu$ L) of the catalyst ink onto the surface of the polished GCE.
- Drying: Allow the electrode to dry at room temperature or in a low-temperature oven to form a stable Ni(OH)<sub>2</sub> film.

### **Electrochemical Detection of Glucose**

This protocol describes the use of the fabricated Ni(OH)<sub>2</sub> modified electrode for the amperometric detection of glucose.

#### Apparatus and Reagents:

- Electrochemical workstation with a three-electrode setup (Working electrode: Ni(OH)<sub>2</sub>/GCE;
   Reference electrode: Ag/AgCl; Counter electrode: Platinum wire)
- Electrochemical cell



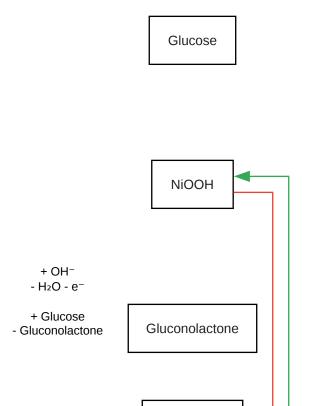
- Phosphate buffer solution (PBS) or Sodium Hydroxide (NaOH) solution (e.g., 0.1 M) as the electrolyte
- Glucose stock solution of known concentration

#### Procedure:

- Setup: Assemble the three-electrode system in the electrochemical cell containing the electrolyte solution (e.g., 0.1 M NaOH).
- Cyclic Voltammetry (CV) Characterization (Optional but Recommended): Perform CV scans
  in the electrolyte solution with and without glucose to determine the optimal working potential
  for amperometric detection. This is typically the potential at which the glucose oxidation peak
  is observed.
- Amperometric Measurement:
  - Apply the predetermined optimal potential (e.g., +0.48 V to +0.60 V) to the working electrode.[6][10]
  - Record the baseline current until it becomes stable.
  - Inject successive, known concentrations of glucose into the electrolyte solution under constant stirring.
  - Record the corresponding step-wise increase in the amperometric current.
- Calibration Curve: Plot the steady-state current response against the corresponding glucose
  concentration to generate a calibration curve. This curve can then be used to determine the
  concentration of unknown glucose samples.

# Visualized Workflows and Mechanisms Signaling Pathway of Non-Enzymatic Glucose Sensing





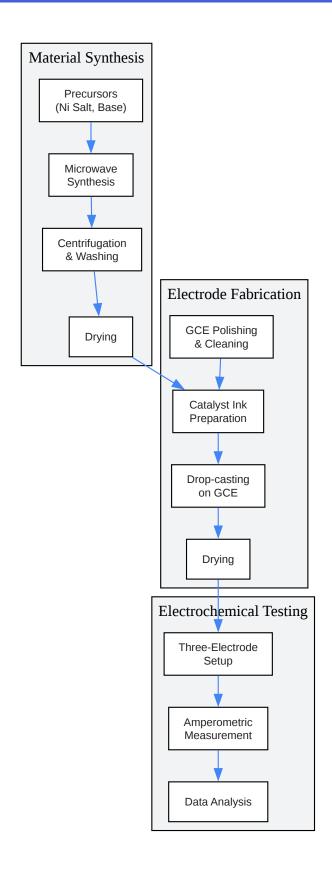
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Ni(OH)<sub>2</sub>

Caption: Electrochemical redox cycle of Ni(OH)2/NiOOH for glucose oxidation.

# **Experimental Workflow for Biosensor Fabrication and Testing**



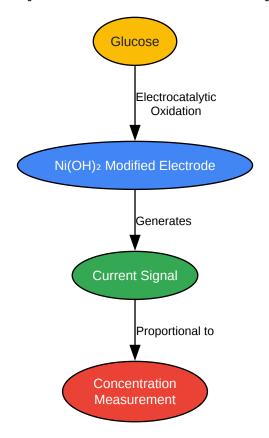


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Caption: Workflow for Ni(OH)<sub>2</sub> biosensor fabrication and analysis.



# **Logical Relationship of Biosensor Components**



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Caption: Core components and their relationships in the biosensor.

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